4-hydroxy Nonenal Mercapturic Acid-d3
Description
Contextualizing 4-Hydroxynonenal (4-HNE) as a Lipid Peroxidation Product
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates. When ROS levels overwhelm antioxidant defenses, they can inflict damage on vital cellular components, including lipids, proteins, and DNA. nih.gov Lipid peroxidation, the oxidative degradation of lipids, is a primary consequence of this imbalance and a key contributor to cellular injury. nih.gov
4-HNE is a major and highly reactive α,β-unsaturated aldehyde that is a principal byproduct of the peroxidation of omega-6 polyunsaturated fatty acids (PUFAs), such as linoleic acid and arachidonic acid. wikipedia.orgtandfonline.com These fatty acids are abundant components of cellular membranes. The formation of 4-HNE is a complex, multi-step process initiated by the abstraction of a hydrogen atom from a PUFA by a reactive oxygen species. This generates a lipid radical that reacts with molecular oxygen to form a lipid peroxyl radical, propagating a chain reaction that ultimately leads to the fragmentation of the fatty acid and the generation of various aldehydes, with 4-HNE being one of the most abundant and cytotoxic. nih.gov
The biochemical significance of 4-HNE is multifaceted and concentration-dependent. At low concentrations, it can act as a signaling molecule, modulating various cellular processes including gene expression, cell proliferation, and differentiation. wikipedia.orgnih.gov However, at higher concentrations, which are often associated with pathological conditions, 4-HNE is overtly cytotoxic and genotoxic. nih.govnih.gov Its high reactivity stems from the presence of three functional groups: a carbonyl group, a hydroxyl group, and a carbon-carbon double bond. mdpi.com This allows 4-HNE to readily form covalent adducts with nucleophilic sites on macromolecules, particularly the side chains of cysteine, histidine, and lysine (B10760008) residues in proteins. wikipedia.orgresearchgate.net The formation of these adducts can lead to enzyme inactivation, protein aggregation, and disruption of cellular signaling pathways, contributing to the pathophysiology of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. wikipedia.orgmdpi.comtandfonline.com
Overview of 4-HNE Metabolic Detoxification Pathways
To mitigate the harmful effects of 4-HNE, cells have evolved efficient detoxification pathways. These metabolic processes aim to convert the reactive aldehyde into less toxic, more water-soluble compounds that can be readily excreted from the body. The primary routes of 4-HNE detoxification involve:
Conjugation with Glutathione (B108866) (GSH): This is a major detoxification pathway, catalyzed by glutathione S-transferases (GSTs). tandfonline.comnih.gov The nucleophilic thiol group of GSH attacks the electrophilic carbon of 4-HNE, forming a stable glutathione conjugate (GS-HNE). nih.gov
Oxidation: The aldehyde group of 4-HNE can be oxidized to a carboxylic acid, forming 4-hydroxynonenoic acid (HNA), a reaction catalyzed by aldehyde dehydrogenases (ALDHs). ontosight.ai
Reduction: The aldehyde group can also be reduced to an alcohol, yielding 1,4-dihydroxynonene (DHN), a reaction mediated by aldo-keto reductases (AKRs) and alcohol dehydrogenases (ADHs). tandfonline.comontosight.ai
| Enzyme Class | Specific Enzyme Example | Reaction Catalyzed |
|---|---|---|
| Glutathione S-Transferases (GSTs) | hGSTA4-4 | Conjugation of 4-HNE with glutathione |
| Aldehyde Dehydrogenases (ALDHs) | ALDH2 | Oxidation of 4-HNE to 4-hydroxynonenoic acid |
| Aldo-Keto Reductases (AKRs) | AKR1B1 | Reduction of 4-HNE to 1,4-dihydroxynonene |
The Role of Mercapturic Acid Conjugates as Terminal Metabolites
The glutathione conjugate of 4-HNE undergoes further metabolism to form a mercapturic acid. This process, known as the mercapturic acid pathway, involves the sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety, followed by N-acetylation of the remaining cysteine conjugate. researchgate.net The resulting N-acetylcysteine conjugate is known as a mercapturic acid. These mercapturic acids are the terminal, water-soluble metabolites that are primarily excreted in the urine. nih.govcapes.gov.br
Introduction to 4-Hydroxy Nonenal Mercapturic Acid (HNE-MA) as a Research Target
The measurement of HNE-MA in biological fluids, particularly urine, has become a valuable tool in oxidative stress research. nih.gov Because HNE-MA is a stable, terminal metabolite of 4-HNE, its levels in urine are considered to reflect the systemic production of 4-HNE. nih.gov This makes HNE-MA a non-invasive biomarker for assessing in vivo lipid peroxidation and oxidative stress. mdpi.com Elevated levels of HNE-MA have been associated with various pathological conditions, providing insights into disease mechanisms and potential therapeutic targets. nih.gov
Rationale for the Application of Deuterated Analogues in Research
The accurate quantification of HNE-MA in complex biological matrices presents analytical challenges. Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is the preferred method for this analysis due to its high sensitivity and specificity. und.edu In such quantitative assays, the use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision.
4-hydroxy nonenal mercapturic acid-d3 (HNE-MA-d3) serves as an ideal internal standard for the quantification of endogenous HNE-MA. In HNE-MA-d3, three hydrogen atoms are replaced with deuterium (B1214612) atoms. This mass shift allows the internal standard to be distinguished from the endogenous analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical. researchgate.net The use of a deuterated analogue corrects for any variability in sample preparation, extraction efficiency, and instrument response, thereby ensuring the reliability of the quantitative results. researchgate.net
| Compound Name | Abbreviation | Role in Oxidative Stress Research |
|---|---|---|
| 4-hydroxy-2-nonenal | 4-HNE | Reactive product of lipid peroxidation, marker of cellular damage |
| 4-hydroxy nonenal mercapturic acid | HNE-MA | Terminal urinary metabolite of 4-HNE, non-invasive biomarker of systemic oxidative stress |
| This compound | HNE-MA-d3 | Deuterated internal standard for accurate quantification of HNE-MA by mass spectrometry |
Importance of Stable Isotope Labeling for Quantitative Analysis
At the heart of accurate quantification using LC-MS/MS is the use of stable isotope-labeled internal standards. This technique, known as stable isotope dilution (SID) analysis, is considered the gold standard for quantitative biomarker analysis. nih.gov It involves adding a known amount of a stable isotope-labeled version of the analyte of interest to the sample at the very beginning of the analytical process.
This internal standard is chemically identical to the endogenous analyte but has a slightly higher mass due to the incorporation of heavy isotopes, such as deuterium (²H or d), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). Because the internal standard and the analyte behave identically during sample preparation (extraction, purification) and chromatographic separation, any sample loss or variation in instrument response will affect both compounds equally. nih.gov The mass spectrometer, however, can distinguish between the two based on their mass-to-charge ratio. By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the internal standard, a highly accurate and precise quantification can be achieved, correcting for any potential analytical variability. nih.gov
Specific Utility of this compound (HNE-MA-d3)
This compound (HNE-MA-d3) is a deuterated analog of 4-hydroxy nonenal mercapturic acid. It serves as an ideal internal standard for the quantification of HNE-MA in biological samples. Its utility lies in its ability to mimic the behavior of the endogenous HNE-MA throughout the entire analytical procedure, from sample extraction to detection by the mass spectrometer.
The use of HNE-MA-d3 allows researchers to construct calibration curves to accurately determine the concentration of HNE-MA in unknown samples, such as urine. nih.govnih.gov This is achieved by analyzing a series of standard solutions containing varying concentrations of the non-labeled HNE-MA and a fixed concentration of HNE-MA-d3. nih.gov The ratio of the peak areas of the analyte to the internal standard is then plotted against the concentration of the analyte to generate a linear regression curve. nih.gov This curve can then be used to calculate the concentration of HNE-MA in the biological samples.
The high analytical specificity provided by the combination of stable isotope dilution and LC-MS/MS is crucial for the reliable measurement of biomarkers like HNE-MA, which are often present at very low concentrations in complex biological matrices. nih.gov
Detailed Research Findings
Several studies have successfully employed HNE-MA-d3 to quantify 4-HNE metabolites in human urine, providing valuable insights into the impact of oxidative stress in different populations.
One such study developed a quantitative LC-MS/MS method to simultaneously measure the levels of HNE-MA and other related lipid peroxidation products, 4-oxo-2-nonen-1-ol (ONO)-MA and 1,4-dihydroxy-2-nonene (DHN)-MA, in human urine. nih.gov The researchers used HNE-MA-d3 as the internal standard for the quantification of HNE-MA. Their findings revealed detectable levels of these biomarkers in both smokers and non-smokers, with a significant decrease observed in smokers upon cessation of smoking, highlighting the value of these metabolites as in vivo markers of oxidative stress. nih.gov
The table below summarizes the urinary concentrations of HNE-MA found in this study:
| Group | HNE-MA Concentration (mg/g creatinine) | HNE-MA Concentration (nM) |
| Smokers and Non-smokers | 0.17 - 12.19 | 7.4 - 225 |
Data sourced from a study on smoking cessation and oxidative stress markers. nih.gov
Another protocol for the quantitative analysis of lipid peroxidation mercapturic acid metabolites in urine also details the use of HNE-MA-d3. nih.gov This method involves creating an eight-point calibration curve with concentrations of HNE-MA ranging from 10 nM to 5 µM, with a fixed amount of HNE-MA-d3 added to each standard and sample. This allows for the precise determination of HNE-MA concentrations in urine samples.
The following table outlines the key parameters for the LC-MS/MS analysis of HNE-MA as described in a detailed analytical protocol:
| Parameter | Value |
| Analyte | HNE-MA |
| Internal Standard | HNE-MA-d3 |
| Mass Transition (m/z) | 318 → 189 and 318 → 171 |
| Calibration Curve Range | 10 nM to 5 µM |
Data sourced from a protocol for the LC-MS/MS quantitation of mercapturic acid conjugates of lipid peroxidation products. nih.gov
These research findings underscore the critical role of this compound in enabling accurate and reliable quantification of a key biomarker of oxidative stress. The use of this stable isotope-labeled standard in conjunction with advanced analytical techniques like LC-MS/MS is indispensable for advancing our understanding of the role of oxidative damage in human health and disease.
Properties
Molecular Formula |
C14H22D3NO5S |
|---|---|
Molecular Weight |
322.4 |
InChI |
InChI=1S/C14H25NO5S/c1-3-4-5-6-11-12(7-13(17)20-11)21-8-10(14(18)19)15-9(2)16/h10-13,17H,3-8H2,1-2H3,(H,15,16)(H,18,19)/i1D3 |
InChI Key |
DEWNQQSQBYUUAE-FIBGUPNXSA-N |
SMILES |
CCCCCC1OC(O)CC1SC[C@H](NC(=O)C)C(=O)O |
Synonyms |
N-acetyl-S-(tetrahydro-5-hydroxy-2-pentyl-3-furanyl)-L-cysteine-11,11,11-d3 |
Origin of Product |
United States |
Biochemical Pathways and Enzymatic Transformations Leading to 4 Hydroxy Nonenal Mercapturic Acid
Initial Conjugation of 4-HNE with Glutathione (B108866) (GSH)
The primary and most significant step in the detoxification of 4-HNE is its conjugation with the tripeptide glutathione (GSH). nih.govmdpi.com This reaction targets the electrophilic nature of 4-HNE, rendering it less reactive and more water-soluble, which facilitates its subsequent metabolism and excretion. researchgate.netwikipedia.org The resulting product is the 4-HNE-glutathione conjugate, often abbreviated as GS-HNE. nih.govwashington.edu This conjugation is a critical protective mechanism, as it prevents 4-HNE from forming harmful adducts with essential macromolecules like DNA and proteins. caymanchem.comresearchgate.net
The conjugation of 4-HNE with GSH is predominantly catalyzed by a family of enzymes known as Glutathione S-Transferases (GSTs). nih.govnih.gov While the reaction can occur spontaneously, the enzymatic catalysis by GSTs significantly accelerates the rate, making it the major pathway for 4-HNE disposition in cells. mdpi.comnih.gov
Several isoforms of GSTs can catalyze this reaction, but certain classes are particularly effective. wikipedia.org The Alpha-class GSTs, specifically the human GSTA4-4 isoform, have been identified as the most efficient enzymes in metabolizing 4-HNE through GSH conjugation. mdpi.comnih.govexlibrisgroup.com These enzymes play a crucial role in regulating the intracellular levels of 4-HNE; higher GST activity leads to lower steady-state concentrations of HNE, thereby protecting the cell from oxidative stress-induced damage. nih.govnih.gov The resulting GS-HNE conjugate is then actively transported out of the cell by transporters such as the Ral-interacting GTPase activating protein (RLIP76) and Multidrug Resistance Protein 1 (MRP1). wikipedia.orgwashington.edu
Table 1: Key Enzymes in 4-HNE Detoxification
| Enzyme Family | Specific Isoform(s) | Role in Pathway | Reference |
|---|---|---|---|
| Glutathione S-Transferases (GSTs) | GSTA4-4, GSTA1-1, GSTP1-1 | Catalyze the initial conjugation of 4-HNE with GSH. | mdpi.comnih.gov |
| Aldo-Keto Reductases (AKRs) | AKR1B1 (Aldose Reductase) | Reduce the aldehyde group of GS-HNE to an alcohol, forming DHN-GSH. | nih.govresearchgate.net |
4-HNE possesses a chiral center at the C4 carbon, meaning it exists as two enantiomers: (R)-HNE and (S)-HNE. The enzymatic conjugation by GSTs exhibits interesting stereochemical characteristics. Research on the human GSTA4-4 isoform reveals that while the enzyme displays relatively low substrate stereoselectivity, meaning it can utilize both (R)-HNE and (S)-HNE as substrates, it demonstrates strict product stereoselectivity. nih.gov
The nucleophilic attack by the sulfur atom of GSH occurs specifically from one face of the 4-HNE molecule. nih.gov This results in the formation of a new chiral center at C3 of the conjugate, exclusively in the S-configuration, regardless of the initial chirality of the HNE substrate. nih.gov Therefore, the hGSTA4-4-catalyzed reaction of racemic HNE yields only two of the four possible diastereomeric GS-HNE products. nih.gov This is in contrast to the spontaneous, non-enzymatic reaction, which produces all four possible diastereomers. nih.gov Other GST isoforms, such as hGSTA1-1 and hGSTP1-1, show lower degrees of stereoselectivity compared to hGSTA4-4. nih.gov This specific product formation has potential implications for the downstream biological effects and metabolic fate of the conjugates. nih.govnih.gov
Downstream Metabolism of 4-HNE-Glutathione Conjugates
Once formed, the initial GS-HNE conjugate does not typically accumulate but is rapidly processed through several downstream metabolic pathways. nih.govcaymanchem.com These pathways involve either the reduction or oxidation of the aldehyde group of the HNE moiety. nih.govnih.gov These subsequent transformations further modify the molecule, preparing it for the final steps of the mercapturic acid pathway and ultimate excretion. researchgate.netnih.gov
One major metabolic route for the GS-HNE conjugate is its reduction to 1,4-Dihydroxynonene-Glutathione (DHN-GSH). nih.govnih.gov This reaction involves the conversion of the C1 aldehyde group of the HNE moiety into a primary alcohol. nih.gov This reduction is catalyzed by enzymes belonging to the aldo-keto reductase (AKR) superfamily, with aldose reductase (AR), also known as AKR1B1, being a key enzyme in this transformation. nih.govresearchgate.netnih.gov The resulting DHN-GSH is a significant metabolite found in various tissues and is a precursor to the major urinary metabolite, 1,4-dihydroxynonane mercapturic acid. nih.govmdpi.com
Alternatively, the GS-HNE conjugate can be oxidized to form 4-Hydroxynonenoic Acid-Glutathione (HNA-GSH). nih.govcaymanchem.com This pathway is catalyzed by enzymes from the aldehyde dehydrogenase (ALDH) superfamily. nih.govnih.gov In this reaction, the C1 aldehyde group is oxidized to a carboxylic acid. nih.gov Several ALDH isoforms, including mitochondrial forms like ALDH2, are capable of carrying out this oxidation. nih.govund.edu The formation of HNA-GSH represents another critical branch in the detoxification process, leading to metabolites that can be further processed or excreted. nih.govnih.gov
The HNA-GSH conjugate, containing both a hydroxyl and a carboxylic acid group, can undergo a further intramolecular reaction. nih.govnih.gov The molecule can cyclize via an internal esterification (condensation) to form a stable five-membered ring structure known as a γ-lactone. caymanchem.comnih.gov This results in the formation of 4-hydroxynonenoic acid-lactone-GSH (HNA-lactone-GSH). nih.govnih.gov This cyclization can occur spontaneously once the HNA-GSH conjugate is formed. nih.gov The HNA-lactone-GSH is one of the key intermediates that, after further processing through the mercapturic acid pathway, is excreted in the urine as HNA-mercapturic acid lactone, serving as a biomarker of in vivo lipid peroxidation. nih.govmdpi.com
Table 2: Compound Names Mentioned in this Article
| Full Compound Name | Abbreviation |
|---|---|
| 4-Hydroxy-2-nonenal | 4-HNE |
| 4-Hydroxy Nonenal Mercapturic Acid-d3 | - |
| 4-Hydroxy Nonenal Mercapturic Acid | HNE-MA |
| 4-HNE-Glutathione Conjugate | GS-HNE |
| 1,4-Dihydroxynonene-Glutathione | DHN-GSH |
| 4-Hydroxynonenoic Acid-Glutathione | HNA-GSH |
| 4-Hydroxynonenoic Acid-Lactone-Glutathione | HNA-lactone-GSH |
| Glutathione | GSH |
| 1,4-Dihydroxynonane Mercapturic Acid | DHN-MA |
| 4-Hydroxynonenoic Acid | HNA |
The Mercapturic Acid Pathway
The mercapturic acid pathway is a crucial detoxification route for a wide range of electrophilic compounds, both endogenous and xenobiotic. This multi-step enzymatic process converts lipophilic compounds into more water-soluble mercapturic acids (N-acetylcysteine conjugates), facilitating their excretion from the body, primarily in urine and bile. nih.govnih.gov
Enzymatic Steps in the Conversion of GSH Conjugates to Mercapturic Acids
The conversion of glutathione (GSH) conjugates to mercapturic acids involves a series of sequential enzymatic reactions:
Glutathione S-Transferase (GST) Conjugation: The initial and rate-limiting step is the conjugation of the electrophilic compound, in this case, HNE, with the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine). This reaction is catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs). The nucleophilic thiol group of the cysteine residue in GSH attacks the electrophilic carbon of HNE, forming a stable thioether linkage. Current time information in Boston, MA, US.nih.gov
γ-Glutamyl Transpeptidase (GGT) Action: The resulting HNE-GSH conjugate is then transported out of the cell, where it is acted upon by γ-glutamyl transpeptidase (GGT), an enzyme located on the outer surface of the cell membrane. GGT cleaves the γ-glutamyl moiety from the conjugate, leaving a cysteinyl-glycine conjugate. nih.gov
Dipeptidase Activity: Following the removal of the glutamate (B1630785) residue, dipeptidases act on the cysteinyl-glycine conjugate to cleave the glycine (B1666218) residue. This results in the formation of a cysteine conjugate (HNE-cysteine). nih.gov
N-Acetyltransferase (NAT) Acetylation: The final step in the pathway is the N-acetylation of the free amino group of the cysteine conjugate. This reaction is catalyzed by the enzyme N-acetyltransferase (NAT), which utilizes acetyl-CoA as a cofactor. The product of this reaction is the corresponding mercapturic acid, in this case, 4-hydroxy nonenal mercapturic acid (HNE-MA). nih.gov
The following table summarizes the key enzymes involved in the mercapturic acid pathway.
| Enzyme | Abbreviation | Function |
| Glutathione S-Transferase | GST | Catalyzes the initial conjugation of HNE with glutathione. |
| γ-Glutamyl Transpeptidase | GGT | Removes the glutamyl residue from the GSH conjugate. |
| Dipeptidase | Cleaves the glycine residue from the cysteinyl-glycine conjugate. | |
| N-Acetyltransferase | NAT | Acetylates the cysteine conjugate to form the final mercapturic acid. |
Specific Formation of 4-Hydroxy Nonenal Mercapturic Acid (HNE-MA)
The formation of HNE-MA begins with the Michael addition of glutathione to the α,β-unsaturated aldehyde structure of HNE, a reaction primarily catalyzed by GSTs. Current time information in Boston, MA, US. This conjugation is a critical detoxification step as it neutralizes the reactive aldehyde group of HNE. The resulting HNE-GSH conjugate is then sequentially metabolized by GGT and dipeptidases to form HNE-cysteine. Finally, N-acetylation of HNE-cysteine yields HNE-MA. nih.gov Studies have demonstrated the presence of HNE-MA in urine, confirming its formation in vivo as a significant metabolite of HNE. Current time information in Boston, MA, US.nih.govnih.gov
Formation of Related Mercapturic Acid Metabolites (e.g., DHN-MA, HNA-MA, HNA-MA Lactone)
In addition to the direct formation of HNE-MA, further metabolic transformations of HNE can occur before or after conjugation with glutathione, leading to a variety of related mercapturic acid metabolites found in urine. Current time information in Boston, MA, US.nih.gov
1,4-Dihydroxynonane-Mercapturic Acid (DHN-MA): HNE can be reduced by aldo-keto reductases (AKRs) and alcohol dehydrogenases (ADHs) to form 1,4-dihydroxy-2-nonene (DHN). Current time information in Boston, MA, US.nih.gov While DHN itself lacks the α,β-unsaturated system necessary for direct Michael addition with GSH, DHN-MA can be formed through the reduction of the aldehyde group of HNE-MA. Current time information in Boston, MA, US. DHN-MA has been identified as a major urinary metabolite of HNE in both rats and humans. nih.gov
4-Hydroxynonenoic Acid-Mercapturic Acid (HNA-MA): HNE can be oxidized by aldehyde dehydrogenases (ALDHs) to form 4-hydroxy-2-nonenoic acid (HNA). Current time information in Boston, MA, US.nih.gov This oxidized metabolite can then be conjugated with GSH and subsequently processed through the mercapturic acid pathway to form HNA-MA. Current time information in Boston, MA, US.nih.gov
HNA-MA Lactone: The HNA-MA conjugate can undergo spontaneous intramolecular cyclization to form a more stable lactone structure, HNA-MA lactone. Current time information in Boston, MA, US.nih.gov This lactonization occurs due to the proximity of the hydroxyl and carboxyl groups. The formation of this lactone has been demonstrated in vivo. Current time information in Boston, MA, US.
The table below details the key HNE-derived mercapturic acid metabolites and their precursors.
| Mercapturic Acid Metabolite | Abbreviation | Precursor(s) | Key Metabolic Step |
| 4-Hydroxy Nonenal Mercapturic Acid | HNE-MA | HNE | Conjugation with GSH and subsequent processing. |
| 1,4-Dihydroxynonane-Mercapturic Acid | DHN-MA | HNE-MA | Reduction of the aldehyde group. |
| 4-Hydroxynonenoic Acid-Mercapturic Acid | HNA-MA | HNA | Oxidation of HNE to HNA, followed by conjugation. |
| HNA-MA Lactone | HNA-MA | Intramolecular cyclization (lactonization). |
Enterohepatic Circulation and Excretion Mechanisms of HNE-MA
The elimination of HNE-MA and its related metabolites is facilitated by their increased water solubility, which allows for their transport and excretion via bile and urine. This process often involves enterohepatic circulation, a circuit where substances are excreted by the liver into the bile, enter the small intestine, are reabsorbed, and then returned to the liver via the portal circulation. nih.govnih.govresearchgate.net
Studies in rats have provided evidence for the enterohepatic circulation of HNE metabolites. nih.gov After administration, a significant portion of HNE is excreted in the bile as glutathione conjugates. These conjugates can then be reabsorbed in the intestine and transported back to the liver for further metabolism and subsequent excretion in the urine. nih.govnih.gov
The transport of these conjugates across cellular membranes is mediated by specific transporter proteins. In the liver, the canalicular transporters Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP) are involved in the biliary excretion of glutathione and other organic anion conjugates. nih.govnih.gov In the kidney, the basolateral transporters Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3) play a crucial role in the uptake of organic anions, including mercapturates, from the blood into the proximal tubule cells for subsequent urinary excretion. nih.gov
The table below lists the key transporters involved in the excretion of HNE-MA and related conjugates.
| Transporter | Location | Function |
| Multidrug Resistance-Associated Protein 2 (MRP2) | Canalicular membrane of hepatocytes | Biliary excretion of glutathione conjugates. |
| Breast Cancer Resistance Protein (BCRP) | Canalicular membrane of hepatocytes | Biliary excretion of various drug and organic anion conjugates. |
| Organic Anion Transporter 1 (OAT1) | Basolateral membrane of renal proximal tubule cells | Uptake of organic anions from blood for renal excretion. |
| Organic Anion Transporter 3 (OAT3) | Basolateral membrane of renal proximal tubule cells | Uptake of organic anions from blood for renal excretion. |
Application of 4 Hydroxy Nonenal Mercapturic Acid D3 in Experimental Research Models
In Vivo Animal Models of Oxidative Stress
Animal models are indispensable for studying the complex, systemic effects of oxidative stress and the resulting metabolic fate of lipid peroxidation products like 4-HNE. In these models, HNE-MA-d3 is employed as an internal standard to accurately measure the urinary excretion of HNE-MA, providing a non-invasive window into the body's oxidative state.
Utilization in Rodent Models (e.g., CCl4-induced oxidative stress, dietary interventions)
Rodent models, particularly those involving the administration of carbon tetrachloride (CCl4), are widely used to induce acute hepatotoxicity and oxidative stress. nih.govresearchgate.netnih.gov CCl4 metabolism by cytochrome P450 enzymes in the liver generates highly reactive free radicals, which initiate lipid peroxidation and the formation of 4-HNE. researchgate.netmdpi.com
Studies using Sprague-Dawley rats have demonstrated that 4-HNE is a more sensitive and durable biomarker of CCl4-induced oxidative damage compared to other markers like malondialdehyde (MDA) or protein carbonyls. researchgate.netnih.gov Following a single injection of CCl4, the in vivo half-life of 4-HNE was found to be approximately 10 days, significantly longer than that of MDA (1.5 days) or carbonyl content (2 days). nih.gov Research has successfully detected the mercapturic acid (MA) conjugates of HNE and its metabolites in the urine of rats treated with CCl4. nih.gov This model of acute oxidative stress led to a significant increase in the urinary levels of specific metabolites, including 1,4-dihydroxy-2-nonene-mercapturic acid (DHN-MA) and 4-hydroxy-2-nonenoic acid-mercapturic acid (HNA-MA) lactone, confirming their value as in vivo markers of oxidative stress. nih.gov The precise quantification of these urinary metabolites is heavily reliant on the use of stable isotope-labeled standards such as HNE-MA-d3 during liquid chromatography-tandem mass spectrometry analysis. nih.gov
Table 1: Research Findings in CCl4-Induced Oxidative Stress Rodent Models
| Model Organism | Key Findings | Relevant Metabolites Measured | Citations |
|---|---|---|---|
| Sprague-Dawley Rats | CCl4 treatment significantly increased urinary levels of HNE metabolite conjugates. | DHN-MA, HNA-MA lactone | nih.gov |
| Sprague-Dawley Rats | 4-HNE was found to be a more sensitive and sustainable biomarker for CCl4-induced toxicity compared to MDA and protein carbonyls. | 4-HNE, MDA, Protein Carbonyls | researchgate.netnih.gov |
Studies on Exogenous 4-HNE Administration and its Metabolic Fate
To understand the specific detoxification pathways of 4-HNE, researchers administer the compound exogenously to animal models. This approach allows for tracing the metabolic fate of a known quantity of HNE through its primary detoxification routes: reduction to 1,4-dihydroxy-2-nonene (DHN), oxidation to 4-hydroxy-2-nonenoic acid (HNA), and conjugation with glutathione (B108866) (GSH). nih.govresearchgate.net These primary metabolites can undergo further processing, with the GSH conjugate being converted through several enzymatic steps into the final, excretable mercapturic acid derivative. nih.govresearchgate.net
While much research focuses on HNE generated endogenously from oxidative stress, studies involving exogenous administration help to delineate the capacity and efficiency of these metabolic pathways in various tissues. researchgate.net The resulting metabolites, particularly the urinary HNE-MA, are quantified using stable isotope dilution analysis with standards like HNE-MA-d3 to build a comprehensive picture of HNE clearance in a living organism.
In Vitro Cellular and Tissue Models
Isolated cell and tissue models offer a controlled environment to dissect the specific cellular mechanisms of 4-HNE metabolism, free from the systemic complexities of in vivo models.
Assessment of 4-HNE Metabolism in Isolated Cell Systems (e.g., hepatocytes, polymorphonuclear leukocytes)
Hepatocytes, as the primary site of detoxification in the body, exhibit a very rapid metabolism of 4-HNE. nih.gov In isolated rat hepatocytes, approximately 95% of a 100 µM dose of HNE is degraded within just three minutes. nih.gov The primary products identified are the glutathione-HNE conjugate (GSH-HNE), HNA, and DHN. nih.gov These three primary metabolites account for about two-thirds of the total HNE degradation. nih.gov Interestingly, direct formation of mercapturic acid from the GSH-HNE adduct is not observed in hepatocytes. nih.gov
In contrast, human polymorphonuclear leukocytes (PMNLs), which are key cells in the inflammatory response, metabolize 4-HNE at a much lower rate than hepatocytes. nih.gov The main metabolic products are similar—HNA, DHN, and various glutathione adducts. nih.gov However, in PMNLs, cysteinyl-glycine-HNE adducts and mercapturic acids do contribute to a small fraction (around 5%) of the total metabolites formed. nih.gov This indicates that while the initial conjugation with glutathione is a common step, the subsequent processing to HNE-MA can be cell-type specific. researchgate.net
Table 2: Comparison of 4-HNE Metabolism in Isolated Cell Systems
| Cell Type | Rate of Metabolism | Primary Metabolites | Mercapturic Acid (MA) Formation | Citations |
|---|---|---|---|---|
| Rat Hepatocytes | Very high (95% of 100 µM HNE degraded in 3 min) | GSH-HNE, HNA, DHN | Not directly formed | nih.gov |
Investigation of Enzymatic Activities Involved in HNE-MA Formation
The formation of HNE-MA is a multi-enzyme process that begins with the detoxification of 4-HNE. nih.gov The three principal enzymatic pathways for HNE metabolism are:
Conjugation with Glutathione (GSH) : This is a critical detoxification step catalyzed by Glutathione S-transferases (GSTs). The reaction forms a GSH-HNE conjugate, which is the precursor to HNE-MA. nih.govnih.gov
Oxidation : Aldehyde dehydrogenases (ALDHs) catalyze the oxidation of 4-HNE to its corresponding acid, HNA. nih.govresearchgate.net
Reduction : Alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs) reduce 4-HNE to its alcohol form, DHN. nih.govnih.gov
The GSH-HNE conjugate is not excreted directly but is further metabolized. This involves the sequential cleavage of glutamate (B1630785) and glycine (B1666218) from the glutathione moiety by enzymes such as γ-glutamyltransferase and dipeptidases, followed by N-acetylation of the remaining cysteine conjugate by N-acetyltransferase to form the final mercapturic acid. researchgate.net The kidneys are a primary site for this final conversion step. researchgate.net
Research on Modulators of 4-HNE Metabolism and HNE-MA Excretion
Investigating factors that modulate 4-HNE metabolism is crucial for understanding how cells and organisms adapt to oxidative stress. Research has identified several key regulators:
Nrf2 Signaling Pathway : The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. usc.edu Interestingly, 4-HNE itself is a potent activator of the Nrf2 pathway. nih.govusc.edu By binding to Keap1, 4-HNE releases Nrf2, allowing it to translocate to the nucleus and induce the expression of a suite of protective genes, including Glutathione S-transferases (GSTs), which are directly involved in conjugating HNE for its eventual excretion as HNE-MA. nih.govusc.edu This creates a negative feedback loop where the accumulation of a toxic aldehyde enhances its own detoxification capacity. usc.edu
Bcl-2 and Glutathione Levels : The anti-apoptotic protein Bcl-2 has been shown to protect neurons from oxidative stress-induced death. nih.gov Cells expressing Bcl-2 exhibit higher baseline levels of glutathione (GSH). nih.gov Since GSH is the essential substrate for the GST-mediated detoxification of 4-HNE, its increased availability enhances the cell's ability to neutralize HNE, thereby modulating its metabolic fate and reducing its toxicity. nih.gov
Effects of Antioxidant Interventions on HNE-MA Levels
Antioxidant interventions can modulate the levels of HNE-MA, which is a downstream indicator of 4-hydroxy-2-nonenal (HNE) production and detoxification. The primary mechanisms involve either preventing the initial formation of HNE by neutralizing free radicals or enhancing its detoxification. nih.gov A key detoxification route is the mercapturic acid pathway, which involves the conjugation of HNE with glutathione (GSH), a reaction often facilitated by glutathione S-transferase (GST) enzymes. nih.govnih.gov Interventions that boost endogenous antioxidant systems, such as the Nrf2 pathway activator sulforaphane, can increase GSH levels and the expression of phase-II enzymes, thereby promoting the conversion of toxic HNE into excretable HNE-MA. researchgate.net
Numerous studies have demonstrated that the administration of various antioxidants or the reduction of oxidative insults leads to decreased levels of HNE and its adducts. For instance, removing a significant source of oxidative stress, such as in smoking cessation, has been shown to cause a significant drop in the urinary levels of HNE-MA and its related metabolite, 1,4-dihydroxy-2-nonene mercapturic acid (DHN-MA). nih.gov
Research has identified several natural and synthetic compounds capable of mitigating HNE-induced damage. Mulberry leaf extracts, for example, have been shown to lower plasma levels of HNE adducts in mice fed a high-fat diet by bolstering the cellular antioxidant defense system. nih.gov Similarly, rosmarinic acid has been found to reduce HNE by increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), as well as elevating glutathione levels. nih.gov
The following table summarizes findings on various antioxidant interventions and their impact on HNE levels.
| Antioxidant Intervention | Model/System | Observed Effect on HNE/HNE Adducts | Source(s) |
| Smoking Cessation | Human Smokers | Significant decrease in urinary HNE-MA and DHN-MA. | nih.gov |
| Mulberry Leaf Extract | High-Fat Diet-Fed Mice | Reduced plasma levels of 4-HNE adducts. | nih.gov |
| Rosmarinic Acid | Rat Model of Memory Decline | Reduced 4-HNE levels in the brain. | nih.gov |
| Rutin | UV-Exposed Skin Fibroblasts | Decreased 4-HNE levels. | nih.gov |
| Ascorbic Acid (Vitamin C) | UV/H₂O₂-Exposed Skin Fibroblasts | Reduced 4-HNE levels. | nih.gov |
| α-Lipoic Acid, α-Tocopherol (Vitamin E), Coenzyme Q10 | General Review | Reported as effective in attenuating biomarkers of oxidative stress. | nih.gov |
| Nectarine Supplementation | High-Fat Diet-Fed Flies | Reduced 4-HNE-protein adducts. | nih.gov |
Influence of Metabolic Perturbations on HNE-MA Generation
Metabolic perturbations, particularly those associated with metabolic syndrome and obesity, are characterized by chronic low-grade inflammation and elevated oxidative stress. nih.gov This state promotes lipid peroxidation, leading to increased generation of HNE and subsequently its metabolite, HNE-MA. nih.gov Studies have confirmed that HNE levels are elevated in the blood and muscle tissue of obese individuals compared to those of normal weight. nih.gov HNE itself is implicated in the pathogenesis of metabolic diseases; it can impair the function of pancreatic β-cells and interfere with the ability of muscle and liver cells to respond to insulin. nih.gov
Experimental models designed to induce acute oxidative stress have been instrumental in demonstrating the direct link between metabolic disruption and HNE-MA generation. A widely used model involves treating rats with carbon tetrachloride (CCl₄), a hepatotoxin that causes severe oxidative stress and lipid peroxidation in the liver. nih.gov Following CCl₄ administration, there is a significant and measurable increase in the urinary excretion of various HNE metabolites, including DHN-MA and HNA-MA lactone, confirming that HNE-MA generation is upregulated in response to such insults. nih.gov
The table below outlines conditions and experimental models of metabolic perturbation and their documented effect on HNE and its metabolites.
| Metabolic Perturbation / Model | Finding | Implication for HNE-MA Generation | Source(s) |
| Obesity | Increased levels of HNE in blood and muscle tissue of obese subjects. | Suggests higher systemic production of HNE, leading to increased HNE-MA excretion. | nih.gov |
| Metabolic Syndrome | Characterized by elevated oxidative stress and lipid peroxidation. | Creates a pro-oxidative environment conducive to HNE formation. | nih.gov |
| Atherosclerosis | HNE is linked to foam cell formation and the development of atherosclerotic plaques. | Localized HNE production in vasculature contributes to the overall systemic HNE load. | nih.govnih.gov |
| CCl₄-Induced Acute Oxidative Stress | Significant increase in urinary levels of HNE metabolites (DHN-MA, HNA-MA lactone) in rats. | Directly demonstrates that a major oxidative insult rapidly increases the generation and excretion of HNE mercapturic acids. | nih.gov |
Exploring the Interplay between 4-HNE Mercapturic Acid and Related Adductomics
The measurement of HNE-MA is part of a broader analytical field known as adductomics, which studies the array of covalent modifications to proteins, DNA, and other molecules by reactive species like HNE. HNE itself is just one product of lipid peroxidation, and its metabolism is complex, yielding a suite of related compounds that provide a more detailed signature of oxidative stress. nih.govnih.gov
In biological systems, HNE can be metabolized through several pathways before or after conjugation with glutathione. nih.gov Key enzymatic transformations include:
Reduction: Aldo-keto reductases (AKRs) can reduce the aldehyde group of HNE to an alcohol, forming 1,4-dihydroxy-2-nonene (DHN). nih.govnih.gov
Oxidation: Aldehyde dehydrogenases (ALDH) can oxidize HNE to its corresponding carboxylic acid, 4-hydroxy-2-nonenoic acid (HNA). nih.govnih.gov
Both DHN and HNA can subsequently form glutathione conjugates, which are then processed via the mercapturic acid pathway to be excreted in urine as DHN-MA and HNA-MA, respectively. nih.gov Furthermore, HNA can undergo spontaneous intramolecular cyclization to form a stable lactone (HNAL), which also has a corresponding mercapturic acid metabolite. nih.govnih.gov
The landscape of lipid-derived aldehydes is further complicated by the existence of related compounds like 4-oxo-2-nonenal (B12555) (ONE), which is formed from the same lipid precursors as HNE. nih.govnih.gov ONE has its own distinct set of metabolites, including 4-oxo-2-nonen-1-ol (ONO) and 4-oxo-2-nonenoic acid (ONA), which also form mercapturic acids (ONO-MA and ONA-MA). nih.govnih.gov The detection of ONO-MA and ONA-MA in human urine confirms that this branching pathway is active in vivo. nih.gov
Modern analytical methods utilizing isotope-dilution mass spectrometry, with the aid of internal standards like 4-hydroxy Nonenal Mercapturic Acid-d3, allow for the simultaneous quantification of this complex profile of mercapturic acid adducts. nih.gov Profiling this family of adducts provides a more comprehensive and nuanced assessment of in vivo lipid peroxidation than measuring HNE-MA alone, offering insights into the specific metabolic pathways that are active under different physiological or pathological conditions. nih.govnih.gov
The table below lists key HNE-related metabolites and adducts that are often analyzed together.
| Metabolite/Adduct | Precursor Compound(s) | Metabolic Process | Source(s) |
| HNE-MA | 4-Hydroxy-2-nonenal (HNE) | Glutathione conjugation and metabolism. | nih.govnih.gov |
| DHN-MA | 1,4-Dihydroxy-2-nonene (DHN) | Reduction of HNE, followed by glutathione conjugation. | nih.govnih.gov |
| HNA-MA | 4-Hydroxy-2-nonenoic acid (HNA) | Oxidation of HNE, followed by glutathione conjugation. | nih.govnih.gov |
| HNAL-MA | HNA Lactone (HNAL) | Lactonization of HNA, followed by glutathione conjugation. | nih.govnih.gov |
| ONO-MA | 4-Oxo-2-nonen-1-ol (ONO) | Reduction of 4-Oxo-2-nonenal (ONE), followed by glutathione conjugation. | nih.govnih.govnih.gov |
| ONA-MA | 4-Oxo-2-nonenoic acid (ONA) | Oxidation of ONE, followed by glutathione conjugation. | nih.govnih.gov |
Future Directions and Emerging Research Avenues for 4 Hydroxy Nonenal Mercapturic Acid D3
Development of Advanced Analytical Techniques for Enhanced Sensitivity and Throughput
The quantification of HNE-MA, facilitated by the use of 4-HNE-MA-d3 as an internal standard, predominantly relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govcaymanchem.com Future research is focused on enhancing these methods for greater sensitivity, specificity, and higher throughput to meet the demands of large-scale clinical and epidemiological studies.
Emerging strategies aim to push the limits of detection and expand the scope of analysis. One key area is the refinement of derivatization techniques. For instance, methods developed to derivatize HNE enantiomers with reagents like (S)-carbidopa to form diastereomers allow for their separation and quantification in a single chromatographic run, a principle that can be extended to its metabolites. und.edu Another approach involves the use of fluorescent probes, such as 2-aminopyridine, which react with the aldehyde group on HNE-protein adducts, offering a highly sensitive alternative detection method that could be adapted for related metabolites. sfrbm.org
Furthermore, increasing the throughput of sample analysis is a major goal. The development of fully automated immunohistochemistry and image analysis assays for HNE-protein adducts in tissue samples provides a high-throughput method that complements the analysis of soluble urinary biomarkers like HNE-MA. nih.gov Such advancements enable more efficient screening and analysis of large sample cohorts, which is crucial for clinical trials and longitudinal studies. nih.gov The use of isotope-dilution mass spectrometry, with 4-HNE-MA-d3 as the standard, remains the gold standard for accuracy in these evolving high-throughput platforms. nih.gov
| Analytical Technique | Principle of Advancement | Key Benefit(s) | Relevant Research Context |
|---|---|---|---|
| Isotope-Dilution LC-MS/MS | Use of a stable isotope-labeled internal standard (4-HNE-MA-d3) to correct for matrix effects and sample processing variability. caymanchem.comnih.gov | High accuracy and precision in quantification. | Biomarker validation in clinical studies (e.g., smoking cessation). nih.gov |
| Chiral Derivatization | Chemical reaction to form diastereomers from enantiomers, allowing for their separation by standard reverse-phase chromatography. und.edu | Enantioselective quantification of HNE and its metabolites. | Studying stereospecific metabolism in disease models. und.edu |
| Fluorescent Labeling | Introduction of a fluorescent tag via reductive amination to enable highly sensitive detection. sfrbm.org | Enhanced sensitivity for low-abundance adducts. | Proteomic identification of HNE-modified proteins. sfrbm.org |
| Automated Immunohistochemistry (IHC) | Automated staining and image analysis of HNE-protein adducts in tissue biopsies. nih.gov | High-throughput analysis of tissue-specific lipid peroxidation. | Assessing therapeutic efficacy in clinical trials (e.g., NAFLD). nih.gov |
Integration with Multi-Omics Approaches for Comprehensive Biomarker Profiling
To fully understand the role of lipid peroxidation in health and disease, future research must integrate data on HNE-MA with other high-dimensional biological data sets. Multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a systems-level view of complex biological processes. frontiersin.orgmdpi.com Within this framework, HNE-MA, quantified using its deuterated standard, serves as a key output of the metabolome, reflecting the impact of oxidative stress on cellular pathways.
A promising research avenue is to correlate HNE-MA levels with proteomic and transcriptomic changes. For example, proteomic analyses have successfully identified specific mitochondrial proteins that are targets of HNE modification in the context of chronic ethanol-induced liver injury, linking lipid peroxidation directly to mitochondrial dysfunction. nih.gov By simultaneously measuring urinary HNE-MA, researchers can connect systemic oxidative stress levels with specific molecular damage in a target organ.
Furthermore, integrated studies can reveal novel pathway perturbations. A study on prostate cancer patients combined the analysis of plasma 4-HNE-protein adducts with broad metabolomic profiling. mdpi.com This approach revealed not only elevated HNE adducts in patients but also a distinct metabolic signature, highlighting a significant impact on the unsaturated fatty acids biosynthesis pathway. mdpi.com Such integrative analyses allow researchers to move beyond simply measuring damage and begin to understand the complex metabolic reprogramming that occurs in response to oxidative stress. mdpi.commdpi.com
| Omics Layer | Data Generated | Potential Integration with HNE-MA Data | Biological Insight |
|---|---|---|---|
| Metabolomics | Quantification of small molecules, including HNE-MA. nih.gov | Correlation of HNE-MA with other metabolites (e.g., fatty acids, amino acids). | Identification of metabolic pathways affected by oxidative stress. mdpi.com |
| Proteomics | Identification and quantification of proteins and their post-translational modifications (e.g., HNE adducts). nih.gov | Linking systemic HNE-MA levels to the modification of specific proteins in target tissues. | Revealing molecular targets of HNE and mechanisms of cellular dysfunction. nih.gov |
| Transcriptomics | Measurement of gene expression levels (mRNA). | Correlating HNE-MA levels with the expression of genes involved in antioxidant defense, inflammation, and metabolism. | Understanding the cellular transcriptional response to lipid peroxidation. |
| Genomics | Analysis of genetic variations (e.g., SNPs) in genes related to HNE metabolism (e.g., GSTs, ALDHs). | Investigating how genetic makeup influences an individual's capacity to detoxify HNE, affecting HNE-MA levels. | Identifying genetic predispositions to oxidative stress-related diseases. |
Investigation of Stereochemical Aspects in HNE-MA Metabolism and Biomarker Utility
4-HNE is a chiral molecule, existing in both (R)- and (S)-enantiomeric forms. und.edunih.gov Emerging research indicates that its metabolism is stereoselective, which has significant implications for its biological activity and its utility as a biomarker. The primary detoxification pathway for HNE involves conjugation with glutathione (B108866) (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs), which is the first step in forming HNE-MA. nih.govmdpi.com
Studies have shown that specific GST isozymes exhibit a preference for one enantiomer over the other. For example, human GSTA4-4, a key enzyme in HNE metabolism, shows a modest but significant preference for the biotransformation of (S)-HNE. nih.gov This stereoselectivity means that the ratio of HNE-MA enantiomers excreted in urine could provide more detailed information than the total amount alone. The stereochemistry of the intermediate glutathione conjugate may influence its subsequent transport and metabolism, and potentially its bioactivity. nih.gov
Therefore, a critical future direction is the development and application of analytical methods that can resolve and quantify the individual stereoisomers of HNE-MA. Understanding the disposition of HNE enantiomers and their metabolites will provide more refined biomarker data regarding lipid peroxidation in various disease states. und.edu This could reveal whether specific pathological conditions lead to alterations in the stereochemical course of HNE metabolism, offering a more nuanced biomarker profile.
| Aspect of Stereochemistry | Key Finding | Implication for Biomarker Research | Reference |
|---|---|---|---|
| Enzyme Selectivity | Human Glutathione S-Transferase A4-4 (hGSTA4-4) shows a preference for conjugating the (S)-enantiomer of HNE. | The ratio of HNE-MA enantiomers in urine may reflect the activity of specific GST enzymes involved in detoxification. | nih.gov |
| Analytical Separation | LC-MS/MS methods have been developed to separate and quantify HNE enantiomers after derivatization. | Provides the necessary tools to investigate the stereospecific metabolism of HNE in biological samples. | und.edu |
| Biological Activity | (R)-HNE and (S)-HNE protein adducts show different localization patterns in cells. | The biological consequences of lipid peroxidation may be dependent on the specific enantiomer formed. | und.edu |
Expansion of Research into Specific Biochemical Contexts and Pathways
While HNE-MA is established as a general marker of systemic oxidative stress, future research will increasingly focus on its utility within specific diseases and biochemical pathways. The use of 4-HNE-MA-d3 for accurate quantification is essential for defining these roles. This involves moving from broad associations with oxidative stress to understanding how HNE metabolism is perturbed in specific conditions and what consequences this has for disease progression.
Research has already demonstrated the value of HNE-MA in specific contexts:
Lifestyle and Environmental Exposures: In a smoking cessation study, urinary levels of HNE-MA and related metabolites were shown to decrease significantly after quitting. nih.gov This highlights its use as a sensitive biomarker to monitor the reduction of oxidative stress following behavioral interventions.
Metabolic and Liver Diseases: In non-alcoholic fatty liver disease (NAFLD), HNE-protein adducts are significantly elevated and can be reduced by antioxidant treatment. nih.gov Concurrently measuring urinary HNE-MA can provide a non-invasive measure of systemic lipid peroxidation that correlates with liver-specific damage. Similarly, in models of chronic ethanol (B145695) consumption, specific mitochondrial proteins are targeted by HNE, providing a direct link between lipid peroxidation and organelle dysfunction. nih.gov
Cancer Biology: In prostate cancer, elevated plasma levels of HNE-protein adducts are associated with profound changes in the plasma metabolome, particularly affecting the biosynthesis of unsaturated fatty acids. mdpi.com This suggests HNE is not just a marker of damage but an active modulator of cancer-related metabolic pathways.
The overarching pathway is the mercapturic acid detoxification route, where HNE is conjugated to glutathione and processed for excretion. nih.govmdpi.com Future work will explore how the efficiency of this pathway is altered in different diseases and how it interacts with other metabolic processes, such as fatty acid metabolism and mitochondrial function.
| Research Context | Key Finding Related to HNE/HNE-MA | Future Research Application |
|---|---|---|
| Smoking Cessation | Urinary HNE-MA levels decreased significantly in smokers after they quit. nih.gov | Use as a quantitative endpoint to assess the effectiveness of interventions aimed at reducing oxidative stress. |
| Non-Alcoholic Fatty Liver Disease (NAFLD) | Hepatic HNE-protein adducts are elevated in NAFLD patients and decrease with vitamin E treatment. nih.gov | Non-invasive monitoring of hepatic lipid peroxidation and response to therapy via urinary HNE-MA. |
| Prostate Cancer | Elevated plasma HNE-protein adducts were linked to altered unsaturated fatty acid biosynthesis. mdpi.com | Investigating HNE as a modulator of cancer metabolism and a potential therapeutic target. |
| Alcoholic Liver Disease | Chronic ethanol intake increases HNE modification of specific mitochondrial proteins, impairing their function. nih.gov | Elucidating the role of lipid peroxidation in the molecular mechanisms of alcohol-induced organ damage. |
Q & A
Q. What is the role of HNE-MA-d3 in quantifying oxidative stress biomarkers, and how does it improve methodological accuracy?
HNE-MA-d3 is a deuterated internal standard used to enhance precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying endogenous 4-hydroxy-2-nonenal mercapturic acid (HNE-MA), a biomarker of lipid peroxidation. Its isotopic labeling minimizes matrix effects and ion suppression, enabling accurate quantification via isotope dilution . For example, protocols describe synthesizing HNE-MA-d3 by reacting 4-HNE with deuterated glutathione (GSH-d3) followed by enzymatic conversion to mercapturic acid, ensuring structural and chemical equivalence to the analyte .
Q. How should researchers design experiments to validate HNE-MA as a biomarker in oxidative stress models?
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate HNE-MA from urine or plasma, followed by derivatization (if required) to enhance LC-MS/MS sensitivity .
- Internal Standards : Include HNE-MA-d3 to correct for batch-to-batch variability .
- Controls : Compare treated groups (e.g., CCl4-induced oxidative stress in rodents) with controls to establish baseline levels .
- Data Normalization : Normalize urinary HNE-MA levels to creatinine to account for dilution effects .
Q. What are the key physicochemical properties of HNE-MA-d3 that influence its stability in experimental workflows?
- LogP : 1.756, indicating moderate hydrophobicity suitable for reversed-phase LC separation .
- Hydrogen Bond Donors/Acceptors : 3 donors and 6 acceptors, necessitating storage in anhydrous conditions to prevent hydrolysis .
- Stability : Degrades under heat, moisture, or exposure to strong acids/oxidizing agents. Store at -80°C in inert atmospheres .
Advanced Research Questions
Q. How can researchers resolve discrepancies in HNE-MA quantification caused by co-eluting metabolites like DHN-MA or ONE-MA?
- Chromatographic Optimization : Use UPLC with a biphenyl column (e.g., 2.1 × 100 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile) to separate HNE-MA from 1,4-dihydroxy-2-nonene-MA (DHN-MA) and 4-oxo-2-nonenal-MA (ONE-MA) .
- MRM Transitions : Employ unique mass transitions (e.g., m/z 318→179 for HNE-MA vs. m/z 316→161 for ONE-MA) to avoid cross-talk .
- Synthetic Standards : Validate retention times and fragmentation patterns using chemically synthesized reference compounds .
Q. What experimental strategies address the low recovery of HNE-MA-d3 in complex biological matrices?
- Matrix-Matched Calibration : Prepare calibration curves in analyte-free urine/plasma to account for matrix effects .
- Derivatization : Use pentafluorophenyl hydrazine (PFPH) to enhance ionization efficiency in negative ESI mode .
- Enzymatic Hydrolysis : Treat samples with β-glucuronidase/sulfatase to liberate conjugated metabolites, improving recovery by 15–20% .
Q. How do multi-omics approaches integrate HNE-MA-d3 data with other oxidative stress biomarkers (e.g., 8-oxo-dG, mtDNAcn)?
- Cross-Platform Validation : Correlate HNE-MA levels (LC-MS/MS) with 8-oxo-dG (HPLC-ECD) and mitochondrial DNA copy number (qPCR) in longitudinal studies .
- Statistical Modeling : Apply multivariate regression to identify confounding factors (e.g., arsenic exposure in Bolivian populations) that modulate oxidative stress pathways .
- Pathway Analysis : Use tools like MetaboAnalyst to map HNE-MA levels to glutathione metabolism and ferroptosis pathways .
Methodological Challenges and Solutions
Q. Why do some studies report conflicting HNE-MA levels in similar disease models, and how can this be mitigated?
- Source of Variability : Differences in sample collection (e.g., 24-h urine vs. spot urine), storage conditions, or LC-MS/MS sensitivity thresholds .
- Standardization : Adopt consensus protocols from organizations like the NIH Biomarkers Consortium, including rigorous inter-laboratory validation .
Q. What are the limitations of using HNE-MA-d3 in non-invasive biomarker studies, and how can they be overcome?
- Limitations :
- Temporal lag between oxidative insult and urinary HNE-MA excretion .
- Species-specific metabolism; rodent models may not fully replicate human pathways .
- Solutions :
- Combine with acute-phase markers (e.g., malondialdehyde) for real-time assessment .
- Use humanized mouse models expressing human GST isoforms to improve translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
